molecular formula C10H11N3O3 B595689 (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide CAS No. 1223593-85-8

(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide

Cat. No. B595689
CAS RN: 1223593-85-8
M. Wt: 221.216
InChI Key: OJVOPPSLXWPGMX-SNAWJCMRSA-N
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Description

(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide, also known as HNHA, is a small molecule inhibitor that has shown potential in cancer therapy. It is a synthetic compound that was first synthesized in 2010 by a group of researchers at the University of Maryland. HNHA is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression.

Mechanism of Action

(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide exerts its anticancer effects by inhibiting the activity of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA into a compact structure. This process, known as histone deacetylation, can lead to the repression of gene expression. By inhibiting HDAC activity, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide can prevent histone deacetylation, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its effects on gene expression, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to induce oxidative stress, which can lead to cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide as a research tool is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide selectively inhibits HDAC1 and HDAC3, which are enzymes that are frequently overexpressed in cancer cells. However, one limitation of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide is its poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for research on (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide. One area of interest is the development of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide analogs that have improved solubility and potency. Another area of interest is the development of combination therapies that combine (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide with other anticancer agents. Finally, there is interest in studying the effects of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide on other diseases, such as inflammatory disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide involves a multi-step process that starts with the reaction of 3-bromoaniline with hydrazine hydrate to form 3-(hydrazinecarbonyl)aniline. This intermediate is then reacted with ethyl acetoacetate to form 3-(1-oxo-2-propenyl)aniline. The final step involves the reaction of 3-(1-oxo-2-propenyl)aniline with hydroxylamine hydrochloride to form (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide.

Scientific Research Applications

(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to have anti-inflammatory effects.

properties

CAS RN

1223593-85-8

Molecular Formula

C10H11N3O3

Molecular Weight

221.216

IUPAC Name

(E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C10H11N3O3/c11-12-10(15)8-3-1-2-7(6-8)4-5-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b5-4+

InChI Key

OJVOPPSLXWPGMX-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NN)C=CC(=O)NO

synonyms

(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide

Origin of Product

United States

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